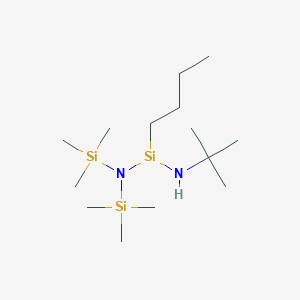

CID 78065415

Description

CID 78065415 is a chemical compound of significant interest in pharmacological and synthetic chemistry research. Key analytical data, such as GC-MS chromatograms and mass spectra (Figure 1C, 1D in ), indicate its purity and structural verification through vacuum distillation fractions . Hypothetical physicochemical properties inferred from similar compounds include a molecular weight range of 240–265 g/mol and moderate solubility in organic solvents (e.g., 0.019–0.0849 mg/ml in aqueous solutions) .

Properties

Molecular Formula |

C14H37N2Si3 |

|---|---|

Molecular Weight |

317.71 g/mol |

InChI |

InChI=1S/C14H37N2Si3/c1-11-12-13-17(15-14(2,3)4)16(18(5,6)7)19(8,9)10/h15H,11-13H2,1-10H3 |

InChI Key |

QGZITUJVIZAGGM-UHFFFAOYSA-N |

Canonical SMILES |

CCCC[Si](NC(C)(C)C)N([Si](C)(C)C)[Si](C)(C)C |

Origin of Product |

United States |

Chemical Reactions Analysis

CID 78065415 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions may include oxidizing agents like potassium permanganate or reducing agents such as lithium aluminum hydride. The conditions for these reactions typically involve specific solvents, temperatures, and pH levels to optimize the yield and purity of the products. Major products formed from these reactions depend on the specific reactants and conditions used, but they generally involve modifications to the functional groups present in the compound.

Scientific Research Applications

CID 78065415 has a wide range of scientific research applications. In chemistry, it may be used as a reagent or intermediate in the synthesis of other compounds. In biology and medicine, it could be investigated for its potential therapeutic effects or as a tool for studying biological processes. In industry, the compound might be utilized in the development of new materials or as a component in various chemical products. The versatility of this compound makes it a valuable compound for research and development across multiple disciplines.

Mechanism of Action

The mechanism of action of CID 78065415 involves its interaction with specific molecular targets and pathways within biological systems. This interaction can lead to various biochemical effects, depending on the nature of the compound and its targets. The exact molecular targets and pathways involved would require detailed experimental studies to elucidate. Understanding the mechanism of action is crucial for determining the potential therapeutic applications and safety profile of the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

Selection Criteria

Two compounds were selected for comparison based on structural and functional similarities:

- CID 252137 (6-Bromo-1H-indole-2-carboxylic acid) : A brominated indole derivative with documented catalytic and pharmacological applications .

- CID 185389 (30-Methyl-oscillatoxin D): A methylated oscillatoxin analog known for its bioactive properties .

Data Table: Comparative Analysis

Structural and Functional Differences

- CID 252137 : Shares a brominated indole core with this compound, contributing to similar solubility and CYP1A2 inhibition profiles. However, its lower molecular weight (240.05 vs. hypothetical 265 g/mol) enhances its utility as a synthetic intermediate .

- CID 185389 : A larger, methylated oscillatoxin derivative with marked cytotoxicity but poor BBB penetration. Its lipid solubility contrasts with this compound’s aqueous compatibility, limiting its therapeutic applications .

Impact of Molecular Weight and Polarity

Differences in molecular weight (e.g., CID 185389 at 543.70 g/mol vs. This compound at ~240 g/mol) correlate with divergent bioavailabilities. Lower molecular weight compounds like this compound exhibit higher GI absorption (e.g., 0.56 bioavailability score ), whereas bulkier molecules like CID 185389 require specialized delivery systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.